3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride
Description
3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride is a complex organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Properties
IUPAC Name |
3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2.ClH/c22-15-10-8-13(9-11-15)19-24-18-7-2-1-6-17(18)20(25-19)23-16-5-3-4-14(12-16)21(26)27;/h1-12H,(H,26,27)(H,23,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVPCCNESMHPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring . The final step involves the coupling of the quinazoline derivative with benzoic acid under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, leading to its therapeutic effects . The compound also interacts with cellular receptors and signaling pathways, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
4-chlorophenylquinazoline: A derivative with similar properties but lacking the benzoic acid moiety.
Benzoic acid derivatives: Compounds with similar structural features but different biological activities.
Uniqueness
3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride is unique due to the presence of both the quinazoline and benzoic acid moieties, which contribute to its distinct chemical and biological properties . This combination enhances its potential as a therapeutic agent and differentiates it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
